molecular formula C10H11NO5 B1423622 Methyl 5-methoxy-2-methyl-3-nitrobenzoate CAS No. 1082042-32-7

Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Cat. No. B1423622
M. Wt: 225.2 g/mol
InChI Key: VWJLNIWFAYDRTF-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a stirred solution of 5-hydroxy-2-methyl-3-nitrobenzoic acid (1.50 g, 7.61 mmol) in DMF (15 mL) was added sodium carbonate (3.23 g, 30.5 mmol) and methyl iodide (1.88 mL, 30.5 mmol). The resulting reaction mixture was heated at 60° C. for 8 h. On completion, the reaction mixture was diluted with water and extraction was carried out using ethyl acetate. The combined organic layers were dried and concentrated under reduced pressure to give the crude title compound (1.7 g) which was used directly in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5](C)=[C:6]([CH:10]=1)C(O)=O.[C:15](=O)([O-])[O-].[Na+].[Na+].CI.[C:23]([O:26][CH2:27]C)(=[O:25])[CH3:24]>CN(C=O)C.O>[CH3:15][O:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5]([CH3:6])=[C:24]([CH:10]=1)[C:23]([O:26][CH3:27])=[O:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
Name
Quantity
3.23 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.88 mL
Type
reactant
Smiles
CI
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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